molecular formula C17H17ClN4O3 B4886749 N-(3-chlorophenyl)-4-(4-nitrophenyl)piperazine-1-carboxamide

N-(3-chlorophenyl)-4-(4-nitrophenyl)piperazine-1-carboxamide

Cat. No.: B4886749
M. Wt: 360.8 g/mol
InChI Key: VUHDRDOYRQRLIG-UHFFFAOYSA-N
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Description

“N-(3-chlorophenyl)-4-(4-nitrophenyl)piperazine-1-carboxamide” is a synthetic organic compound that belongs to the class of piperazine derivatives These compounds are known for their diverse pharmacological activities and are often used in medicinal chemistry for drug development

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “N-(3-chlorophenyl)-4-(4-nitrophenyl)piperazine-1-carboxamide” typically involves the following steps:

    Formation of Piperazine Core: The piperazine core can be synthesized through the reaction of ethylenediamine with dihaloalkanes under basic conditions.

    Introduction of Chlorophenyl Group: The chlorophenyl group can be introduced via nucleophilic aromatic substitution reactions using 3-chloronitrobenzene and piperazine.

    Introduction of Nitrophenyl Group: The nitrophenyl group can be introduced through a similar nucleophilic aromatic substitution reaction using 4-nitroaniline and piperazine.

    Formation of Carboxamide: The final step involves the formation of the carboxamide group through the reaction of the piperazine derivative with an appropriate carboxylic acid derivative, such as an acid chloride or anhydride.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The nitrophenyl group can undergo oxidation reactions to form nitroso or hydroxylamine derivatives.

    Reduction: The nitrophenyl group can be reduced to an amino group using reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions to introduce various functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Common reducing agents include hydrogen gas with a palladium catalyst and sodium borohydride.

    Substitution: Common nucleophiles include amines, thiols, and alkoxides.

Major Products

    Oxidation: Nitroso or hydroxylamine derivatives.

    Reduction: Amino derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Potential use as a probe to study biological systems due to its unique chemical properties.

    Medicine: Potential pharmacological activities, including antimicrobial, anticancer, and anti-inflammatory properties.

    Industry: Potential use in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of “N-(3-chlorophenyl)-4-(4-nitrophenyl)piperazine-1-carboxamide” would depend on its specific application. In a biological context, it may interact with specific molecular targets such as enzymes, receptors, or nucleic acids. The presence of the chlorophenyl and nitrophenyl groups suggests potential interactions with hydrophobic and aromatic regions of proteins or other biomolecules.

Comparison with Similar Compounds

Similar Compounds

    N-(3-chlorophenyl)piperazine: Lacks the nitrophenyl group, which may result in different pharmacological properties.

    4-(4-nitrophenyl)piperazine: Lacks the chlorophenyl group, which may result in different chemical reactivity and biological activity.

    N-(3-chlorophenyl)-4-(4-methylphenyl)piperazine-1-carboxamide: Similar structure but with a methyl group instead of a nitro group, which may affect its chemical and biological properties.

Uniqueness

The unique combination of chlorophenyl and nitrophenyl groups in “N-(3-chlorophenyl)-4-(4-nitrophenyl)piperazine-1-carboxamide” may confer distinct chemical reactivity and biological activity compared to similar compounds. This uniqueness can be leveraged in various applications, including drug development and materials science.

Properties

IUPAC Name

N-(3-chlorophenyl)-4-(4-nitrophenyl)piperazine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17ClN4O3/c18-13-2-1-3-14(12-13)19-17(23)21-10-8-20(9-11-21)15-4-6-16(7-5-15)22(24)25/h1-7,12H,8-11H2,(H,19,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VUHDRDOYRQRLIG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=CC=C(C=C2)[N+](=O)[O-])C(=O)NC3=CC(=CC=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17ClN4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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